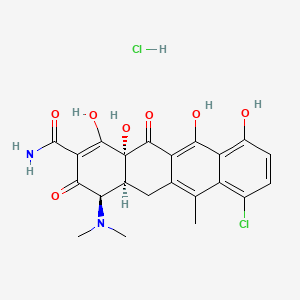

4-Epianhydrochlortetracycline Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Epianhydrochlortetracycline (hydrochloride) is a derivative of tetracycline, a well-known antibiotic. This compound is notable for its ability to inhibit matrix metalloproteinase-9 (MMP-9) activity, which plays a role in collagen degradation . Unlike tetracycline, 4-Epianhydrochlortetracycline (hydrochloride) lacks antibiotic activity .

Mechanism of Action

Target of Action

4-Epianhydrochlortetracycline Hydrochloride primarily targets Matrix Metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that breaks down extracellular matrix proteins, playing a crucial role in cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defenses .

Mode of Action

The compound inhibits MMP-9 activity in a dose-dependent manner . It completely inhibits neutrophil-derived MMP-9 degradation of denatured collagen at a concentration of 500 μg/ml .

Biochemical Pathways

The inhibition of MMP-9 by this compound affects the degradation of extracellular matrix proteins. This can influence various biochemical pathways related to cell proliferation, migration, differentiation, angiogenesis, and apoptosis .

Pharmacokinetics

As a derivative of tetracycline , it might share similar pharmacokinetic properties, including absorption in the upper small intestine, distribution in body fluids and tissues, metabolism in the liver, and excretion via the kidneys and bile

Result of Action

This compound shows lethal effects and induces cell apoptosis of zebrafish embryos . It also inhibits Shewanella, E. coli, and P. aeruginosa with MIC values of 2, 1, and 64 mg/L, respectively .

Biochemical Analysis

Biochemical Properties

4-Epianhydrochlortetracycline Hydrochloride inhibits matrix metalloproteinase-9 (MMP-9) activity in a dose-dependent manner in an assay for collagen degradation . It also completely inhibits neutrophil-derived MMP-9 degradation of denatured collagen at a concentration of 500 μg/ml .

Cellular Effects

This compound shows lethal effects and induces cell apoptosis of zebrafish embryos . It inhibits Shewanella, E. coli, and P. aeruginosa with MIC values of 2, 1, and 64 mg/L, respectively .

Molecular Mechanism

This compound binds to the 30S ribosomal subunit of the bacterial cell, which prevents the binding of aminoacyl-tRNA to the ribosome and thus blocks the formation of peptide bonds . This results in the inhibition of protein synthesis and the death of the bacterial cell .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Preparation Methods

4-Epianhydrochlortetracycline (hydrochloride) can be synthesized through the degradation of tetracyclines. The synthetic route involves the conversion of tetracycline to its epianhydro form under specific reaction conditions . Industrial production methods typically involve high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .

Chemical Reactions Analysis

4-Epianhydrochlortetracycline (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidative degradation products.

Reduction: Although less common, reduction reactions can alter the compound’s structure.

Substitution: This reaction can occur at various positions on the molecule, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Epianhydrochlortetracycline (hydrochloride) has several scientific research applications:

Comparison with Similar Compounds

4-Epianhydrochlortetracycline (hydrochloride) is unique compared to other tetracycline derivatives due to its lack of antibiotic activity and its specific inhibition of MMP-9 . Similar compounds include:

Tetracycline: A broad-spectrum antibiotic with significant antibacterial activity.

Chlortetracycline: Another antibiotic with similar properties to tetracycline.

Anhydrotetracycline: A degradation product of tetracycline with reduced antibiotic activity.

These compounds share structural similarities but differ in their biological activities and specific applications .

Properties

IUPAC Name |

(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16+,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGAAFMBTIWTEU-PXAZKYFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716137 |

Source

|

| Record name | 4-Epianhydrochlortetracycline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158018-53-2 |

Source

|

| Record name | 4-Epianhydrochlortetracycline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)

![[(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B565461.png)

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565470.png)